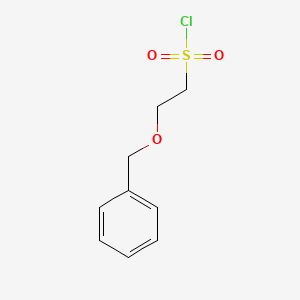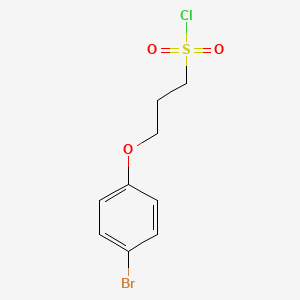
2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride
Descripción general
Descripción
“2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 491850-53-4 . It has a molecular weight of 258.65 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-Methylbenzotrifluoride with chlorosulfonic acid . The reaction mixture is heated to 100 °C for 2 hours . The solution is then dripped slowly onto ice and stood until all of the ice has melted . The oily product is extracted twice with CH2Cl2, the combined extracts are dried (Na2SO4) and the solvent removed in vacuo .
Molecular Structure Analysis
The IUPAC name for this compound is 2-methyl-5-(trifluoromethyl)benzenesulfonyl chloride . The Inchi Code for this compound is 1S/C8H6ClF3O2S/c1-5-2-3-6 (8 (10,11)12)4-7 (5)15 (9,13)14/h2-4H,1H3 . The Inchi Key is XYPIRHQSGNNMOP-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound is shipped at normal temperature .
Aplicaciones Científicas De Investigación
Friedel-Crafts Sulfonylation
Friedel-Crafts sulfonylation employs 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as unconventional reaction media and catalysts for sulfonylation reactions. The process showcases enhanced reactivity and yields of diaryl sulfones from benzene and substituted benzenes, utilizing 4-methyl benzenesulfonyl chloride under ambient conditions. The study highlights the impact of Lewis acidity on conversion rates and employs (27)Al NMR spectroscopy for mechanistic insights, revealing changes in aluminum speciation during the reaction (Nara, Harjani, & Salunkhe, 2001).
Novel Sulfonated Nanofiltration Membranes
Research into sulfonated aromatic diamine monomers led to the development of thin-film composite (TFC) nanofiltration membranes for dye treatment applications. The study synthesized novel monomers that, when used in membrane fabrication, improved water flux and hydrophilicity without compromising dye rejection. This advancement suggests potential for enhanced performance in water treatment technologies (Liu et al., 2012).
Sulfonic Acid Functionalized Catalytic Systems
Ionic liquids combined with FeCl3 have demonstrated efficacy as catalytic systems for the synthesis of benzimidazoles. This process, facilitated by the condensation of benzene-1,2-diamine with aromatic aldehydes, highlights the role of sulfonic acid-functionalized imidazolium salts in promoting high-yield, room-temperature syntheses of heterocyclic compounds (Khazaei et al., 2011).
Photoredox-Catalyzed Cascade Annulation
A study on the photoredox-catalyzed cascade annulation of methyl(2-(phenylethynyl)phenyl)sulfanes and selanes with sulfonyl chlorides has opened new pathways for synthesizing benzothiophenes and benzoselenophenes. This method provides a novel approach to accessing these compounds at ambient temperature with moderate to good yields, suggesting new possibilities for material and pharmaceutical synthesis (Yan et al., 2018).
Aromatic Hydrocarbons Separation
The ionic liquid 1-ethyl-3-methylimidazoliumbis{(trifluoromethyl)sulfonyl}amide has been investigated for its ability to selectively remove benzene from mixtures with hexane. This property indicates its potential as an alternative solvent in liquid extraction processes, offering a greener approach to separating aromatic compounds from alkanes (Arce et al., 2007).
Safety And Hazards
The compound is classified as dangerous with the signal word "Danger" . It has the hazard statement H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 .
Propiedades
IUPAC Name |
2-methyl-5-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O2S/c1-5-2-3-6(8(10,11)12)4-7(5)15(9,13)14/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPIRHQSGNNMOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734947 | |
| Record name | 2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |
CAS RN |
491850-53-4 | |
| Record name | 2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one](/img/structure/B1528770.png)


![3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one](/img/structure/B1528773.png)

![2-([(Benzyloxy)carbonyl]amino)hex-4-ynoic acid](/img/structure/B1528781.png)
![2,6-Dioxaspiro[4.5]decan-9-amine](/img/structure/B1528785.png)





![2-[(5-Bromopyridin-3-yl)oxy]acetic acid](/img/structure/B1528792.png)
